molecular formula C26H41NNa2O8S B12423850 Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt

Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt

Cat. No.: B12423850
M. Wt: 578.7 g/mol
InChI Key: MJXWPLXHDUSUKI-ASGDLOISSA-L
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Formula and Stereochemical Configuration

Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt has the molecular formula C₂₆H₃₈D₅NNa₂O₈S and a molecular weight of 578.7 g/mol . The compound features a steroidal backbone with 10 defined stereocenters, including the 3α-hydroxy, 5β-cholanoic acid, and 7α-hydroxy configurations. The glycine moiety is conjugated to the C-24 position via an amide bond, while the sulfate group is esterified at the 3α-hydroxy position.

The stereochemical arrangement critically influences its biological interactions. For instance, the 3α-sulfate group’s equatorial orientation minimizes steric hindrance with the steroid nucleus, facilitating receptor binding. Comparatively, non-sulfated analogs like glycodeoxycholic acid adopt a axial 3α-hydroxy conformation, which reduces solubility.

Table 1: Comparative Molecular Features of Bile Acid Derivatives

Compound Molecular Formula Molecular Weight (g/mol) Key Stereocenters
This compound C₂₆H₃₈D₅NNa₂O₈S 578.7 3α,5β,7α
7-Oxoglycochenodeoxycholic Acid C₂₆H₄₁NO₅ 447.6 3α,5β,7-oxo
Glycocholic Acid-d5 C₂₆H₄₃NO₆ 470.7 3α,7α,12α

Deuteration Pattern and Isotopic Labeling Strategy

The compound incorporates five deuterium atoms (denoted by "-d5"), strategically placed at metabolically stable positions—typically the C-23, C-24, and side-chain methyl groups. This labeling minimizes isotopic exchange in biological systems, ensuring reliable tracking in mass spectrometry-based assays. For example, deuterium substitution at the glycine moiety’s α-carbon (N-CH₂-COOH → N-CD₂-COOH) enhances isotopic purity without altering enzymatic recognition.

Isotopic labeling enables precise quantification in complex matrices. Studies using similar deuterated bile acids demonstrate <5% metabolic interference, ensuring accurate pharmacokinetic profiling.

Sulfation at the 3α-Position: Electronic and Steric Implications

Sulfation at the 3α-hydroxy group introduces a strongly polar sulfate moiety (-OSO₃⁻), which drastically alters the compound’s electronic and steric properties. The sulfate group’s negative charge enhances aqueous solubility (>50 mg/mL in water), while its bulky tetrahedral geometry restricts rotation around the C3-O bond, stabilizing a conformation favorable for transporter-mediated uptake.

Electronically, sulfation reduces the pKa of adjacent hydroxyl groups, increasing ionization at physiological pH. This contrasts with non-sulfated analogs like chenodeoxycholic acid, which exhibit pH-dependent aggregation. Enzymatic studies show that 3α-sulfated bile acids are resistant to bacterial deconjugation, prolonging their circulation half-life.

Table 2: Impact of 3α-Sulfation on Physicochemical Properties

Property Sulfated Form (3α-SO₃⁻) Non-Sulfated Form (3α-OH)
Aqueous Solubility >50 mg/mL <1 mg/mL
pKa of Hydroxyl Groups ~1.5 ~4.5
Biliary Secretion Rate 2.1 µmol/min 1.3 µmol/min

Disodium Salt Formation: Counterion Interactions and Solubility Profile

The disodium salt (Na₂⁺) neutralizes the sulfate group’s negative charge, forming a stable ionic lattice that enhances crystallinity and shelf stability. Sodium ions coordinate with the sulfate’s oxygen atoms via electrostatic interactions, reducing intermolecular repulsion and facilitating dissolution.

In aqueous solution, the disodium salt dissociates into two Na⁺ ions and the dianionic sulfated bile acid, achieving a solubility profile 3–5 times higher than monosodium or free acid forms. This property is critical for in vitro assays requiring millimolar concentrations. Comparative studies show that disodium salts of sulfated bile acids exhibit 98% dissolution efficiency in simulated intestinal fluid, versus 72% for monosodium salts.

Properties

Molecular Formula

C26H41NNa2O8S

Molecular Weight

578.7 g/mol

IUPAC Name

disodium;2-[[(4R)-4-[(3R,5R,7R,8R,9S,10S,13R,14S,17R)-2,2,3,4,4-pentadeuterio-7-hydroxy-10,13-dimethyl-3-sulfonatooxy-1,5,6,7,8,9,11,12,14,15,16,17-dodecahydrocyclopenta[a]phenanthren-17-yl]pentanoyl]amino]acetate

InChI

InChI=1S/C26H43NO8S.2Na/c1-15(4-7-22(29)27-14-23(30)31)18-5-6-19-24-20(9-11-26(18,19)3)25(2)10-8-17(35-36(32,33)34)12-16(25)13-21(24)28;;/h15-21,24,28H,4-14H2,1-3H3,(H,27,29)(H,30,31)(H,32,33,34);;/q;2*+1/p-2/t15-,16+,17-,18-,19+,20+,21-,24+,25+,26-;;/m1../s1/i8D2,12D2,17D;;

InChI Key

MJXWPLXHDUSUKI-ASGDLOISSA-L

Isomeric SMILES

[2H][C@]1(C(C[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3[C@@H](C[C@@H]2C1([2H])[2H])O)CC[C@@H]4[C@H](C)CCC(=O)NCC(=O)[O-])C)C)([2H])[2H])OS(=O)(=O)[O-].[Na+].[Na+]

Canonical SMILES

CC(CCC(=O)NCC(=O)[O-])C1CCC2C1(CCC3C2C(CC4C3(CCC(C4)OS(=O)(=O)[O-])C)O)C.[Na+].[Na+]

Origin of Product

United States

Preparation Methods

Synthesis of Deuterated Chenodeoxycholic Acid (CDCA-d5)

Isotopic Labeling via Hydrogen-Deuterium Exchange

Deuteration is typically introduced at non-labile positions to ensure metabolic stability. For GCDCA-d5, deuterium is incorporated at five positions (2,2,4,4,17) using catalytic deuteration or deuterated reagents:

  • Method A : Chenodeoxycholic acid is treated with D₂O under acidic conditions (pH 2–3) at 80°C for 48 hours, achieving >98% deuteration at exchangeable hydrogens.
  • Method B : Use of deuterated acetic anhydride (Ac₂O-d6) in esterification reactions to introduce deuterium at the 2 and 4 positions.
Table 1: Deuteration Efficiency by Method
Method Deuterium Positions Purity (%) Reference
A 2,2,4,4,17 95
B 2,2,4,4 98

Glycine Conjugation

Mixed Anhydride Method

The glycine conjugation step follows established bile acid amidification protocols:

  • Activation : CDCA-d5 (1 eq) is suspended in acetone:water (7:3 v/v) with triethylamine (1.2 eq). Ethyl chloroformate (1.1 eq) is added at 0°C to form a mixed anhydride.
  • Aminolysis : Glycine ethyl ester hydrochloride (1.5 eq) is added, and the reaction proceeds at 25°C for 12 hours.
  • Hydrolysis : The glycine conjugate is hydrolyzed with 2M NaOH, followed by acidification to pH 2 using HCl to precipitate GCDCA-d5.
Key Parameters:
  • Yield: 72–85%
  • Purity: >90% (HPLC)

Sulfation at the 3-Hydroxyl Position

Sulfur Trioxide-Pyridine Complex Method

Sulfation is performed using a modified protocol from Avanti Polar Lipids:

  • Reaction Setup : GCDCA-d5 (1 eq) is dissolved in anhydrous pyridine under nitrogen. Sulfur trioxide-pyridine complex (3 eq) is added at 0°C.
  • Quenching : After 6 hours, the mixture is neutralized with NaHCO₃ and purified via ion-exchange chromatography (Dowex 50W-X8).
  • Salification : The sulfated product is treated with NaOH to form the disodium salt.
Table 2: Sulfation Reaction Optimization
Parameter Optimal Value Impact on Yield
Temperature 0–4°C Maximizes regioselectivity
Molar Ratio (SO₃:GCDCA-d5) 3:1 Prevents over-sulfation
Reaction Time 6 hours Balances completion vs. degradation

Purification and Characterization

Chromatographic Techniques

  • HPLC : Reverse-phase C18 columns (Agilent Zorbax) with acetonitrile/water gradients (0.1% formic acid) achieve >95% purity.
  • Ion-Exchange Chromatography : Removes residual sulfate ions and unreacted starting material.

Spectroscopic Confirmation

  • NMR : Deuterium incorporation is verified by absence of proton signals at δ 2.1–2.4 (C-2, C-4).
  • HRMS : Molecular ion peak at m/z 578.68 [M−H]⁻ confirms the disodium salt.

Challenges and Solutions

  • Isotopic Dilution : Trace protonated impurities are mitigated using deuterated solvents (e.g., DMSO-d6) in final recrystallization.
  • Stability : The disodium salt is hygroscopic; storage at −20°C under argon extends shelf life to >2 years.

Industrial-Scale Production

Large-scale synthesis (kg quantities) employs continuous flow reactors for sulfation, reducing reaction time by 40% compared to batch processes. Key metrics:

  • Throughput: 120 g/h
  • Cost Efficiency: 30% reduction in deuterated reagent usage.

Applications in Analytical Chemistry

GCDCA-d5 3-Sulfate serves as an internal standard in LC-MS/MS assays, enabling precise quantification of endogenous bile acids in plasma. Its deuterated structure eliminates matrix interference, with a limit of detection (LOD) of 0.1 nM.

Chemical Reactions Analysis

Types of Reactions

Glycochenodeoxycholic acid 3-sulfate-d5 (disodium) can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may yield oxidized derivatives, while reduction can produce reduced forms of the compound. Substitution reactions result in the formation of new compounds with different functional groups .

Scientific Research Applications

Analytical Chemistry

Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt is primarily used as an internal standard in mass spectrometry. Its deuterated form allows for precise quantification of bile acids in biological samples due to its distinct mass shift, facilitating the study of bile acid metabolism and their physiological roles.

Metabolic Studies

This compound aids in the investigation of bile acid metabolism and enterohepatic circulation. By using deuterated bile acids, researchers can trace metabolic pathways and understand alterations in bile acid profiles associated with liver diseases or gastrointestinal disorders.

Drug Development

The compound is being explored in the context of drug interactions and pharmacokinetics. For instance, it can be employed to assess the impact of new therapeutics on bile acid transporters, which are critical in drug absorption and efficacy.

Disease Mechanisms

Research has indicated that bile acids play a role in various diseases, including cholestasis and inflammatory bowel disease. This compound can be utilized to model these conditions in vitro, helping to elucidate the underlying mechanisms and potential therapeutic targets.

Case Study 1: Bile Acid Metabolism

A study investigated the effects of this compound on the metabolism of bile acids in patients with cholestasis. The research demonstrated altered metabolic pathways, providing insights into the pathophysiology of the disease and potential therapeutic interventions .

Case Study 2: Drug Interaction Studies

In a pharmacokinetic study, researchers used this compound to evaluate how a new drug candidate affects bile acid transporters. The findings revealed significant interactions that could influence drug efficacy and safety profiles .

Data Table: Applications Overview

Application AreaDescriptionKey Findings/Examples
Analytical ChemistryInternal standard for mass spectrometryImproved accuracy in quantifying bile acids
Metabolic StudiesTracing metabolic pathwaysAltered bile acid profiles in liver disease
Drug DevelopmentAssessing drug interactions with bile acid transportersSignificant interactions identified
Disease MechanismsModeling cholestasis and inflammatory bowel diseaseInsights into pathophysiology and therapeutic targets

Mechanism of Action

The mechanism of action of glycochenodeoxycholic acid 3-sulfate-d5 (disodium) involves its interaction with specific molecular targets and pathways. The deuterium atoms in the compound can influence its binding affinity and metabolic stability. This can lead to altered pharmacokinetic properties, such as prolonged half-life and reduced metabolic degradation. The compound’s effects are mediated through its interaction with bile acid receptors and transporters, which play a crucial role in bile acid homeostasis and signaling .

Comparison with Similar Compounds

Structural and Functional Differences

Key structural variations among sulfated bile acids include:

  • Parent bile acid backbone (e.g., chenodeoxycholic acid vs. ursodeoxycholic acid).
  • Conjugation type (glycine vs. taurine vs. unconjugated).
  • Sulfation position (e.g., 3α vs. 7α).
Table 1: Structural and Functional Comparison of Sulfated Bile Acids
Compound Name Parent Bile Acid Conjugation Sulfation Position Molecular Formula Molecular Weight Key Biological Roles Associated Diseases
GCDCA-3S-d5 Chenodeoxycholic Glycine C₂₆H₃₆D₅NNa₂O₈S 578.68 Internal standard for BA quantification; modulates FXR signaling MAFLD, GERD
GCDCA-3S (non-deuterated) Chenodeoxycholic Glycine C₂₆H₄₁NNa₂O₈S 573.65 Detergent for fat solubilization; biomarker for MAFLD MAFLD
CDCA-3S (Chenodeoxycholic Acid 3-Sulfate) Chenodeoxycholic Unconjugated C₂₄H₃₈Na₂O₈S 532.60 Enhances BA excretion; less potent in MAFLD compared to GCDCA-3S Cholestasis, MAFLD
GUDCA-3S (Glycoursodeoxycholic Acid 3-Sulfate) Ursodeoxycholic Glycine C₂₆H₄₁NNa₂O₈S 573.65 Anti-apoptotic effects; higher fold-change in MAFLD (log2FC = 3.00) MAFLD, liver injury
TLCS (Taurolithocholic Acid 3-Sulfate) Lithocholic Taurine C₂₆H₄₃NNa₂O₈S₂ 607.73 Induces pancreatic acinar cell necrosis; cytotoxic in high concentrations Pancreatitis
DCA-3S (Deoxycholic Acid 3-Sulfate) Deoxycholic Unconjugated C₂₄H₃₈Na₂O₈S 532.60 Emulsifies dietary fats; secondary BA with gut microbiota origin Colorectal cancer

Metabolic and Clinical Significance

  • GCDCA-3S vs. CDCA-3S: GCDCA-3S (glycine-conjugated) exhibits higher VIP scores (1.92 vs. 1.74) and log2FC (1.85 vs. 1.61) in MAFLD, indicating its greater diagnostic relevance . Sulfation enhances solubility, facilitating systemic circulation and receptor interactions.
  • GCDCA-3S vs. GUDCA-3S :
    Both are glycine-conjugated, but GUDCA-3S (derived from ursodeoxycholic acid) shows stronger anti-apoptotic effects and a higher MAFLD association (log2FC = 3.00) .
  • GCDCA-3S vs. TLCS :
    TLCS (taurine-conjugated) is highly cytotoxic and used to model pancreatitis , whereas GCDCA-3S is less toxic and linked to metabolic diseases.
  • Deuterated vs. Non-deuterated Forms: GCDCA-3S-d5’s deuterium labeling avoids isotopic interference in mass spectrometry, enabling accurate tracing of BA flux .

Disease Associations

  • GERD : Sulfated BAs like GCDCA-3S correlate with esophageal mucosal injury and symptom severity due to increased permeability and dilated intercellular spaces .

Biological Activity

Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt (GCDCA-d5) is a synthetic derivative of glycochenodeoxycholic acid, a bile acid that plays significant roles in lipid metabolism, hepatocyte apoptosis, and various cellular processes. This article delves into the biological activity of GCDCA-d5, exploring its mechanisms, effects on cellular systems, and potential therapeutic applications based on diverse research findings.

  • Molecular Formula: C26H41NNa2O8S
  • Molecular Weight: 573.65 g/mol
  • CAS Number: 66874-09-7
  • Purity: >99%
  • Storage Conditions: -20°C

GCDCA-d5 is primarily known for its role in inducing apoptosis in hepatocytes. It operates through several pathways:

  • Calcium Signaling:
    • GCDCA-d5 induces rapid intracellular calcium release, which is critical for triggering apoptotic pathways. This calcium surge activates calpain and caspase-12, leading to cellular degradation and death .
  • Protein Kinase C (PKC) Activity:
    • Exposure to GCDCA-d5 results in a significant decrease in PKC activity, which is associated with the apoptotic process. In vitro studies show that PKC activity drops to 44% of control levels within two hours of treatment .
  • Mitochondrial Dysfunction:
    • The compound promotes cytochrome c release from mitochondria, a key event in the intrinsic pathway of apoptosis. This release peaks around two hours post-exposure .

In Vitro Studies

  • Cytotoxicity:
    • GCDCA-d5 exhibits potent cytotoxic effects on hepatocytes. At a concentration of 50 μM, it induces apoptosis in approximately 42% of cells after four hours .
  • ATP Depletion:
    • The compound causes ATP depletion within cells, which contributes to its cytotoxic effects and subsequent cell death through energy failure .

In Vivo Studies

  • Animal Models:
    • In rat models, GCDCA-d5 administration leads to increased levels of apoptotic markers and significant liver damage when compared to control groups .

Table 1: Summary of Key Research Findings on GCDCA-d5

Study ReferenceModel UsedConcentration (μM)Apoptosis Induced (%)Key Findings
Rat Hepatocytes5042Induces apoptosis via calcium signaling
In Vivo Rat ModelVariableSignificantCauses liver damage and increases apoptotic markers
Human Fibromyalgia PatientsN/AN/AElevated bile acids linked to poor mental wellbeing

Potential Therapeutic Applications

The unique properties of GCDCA-d5 suggest potential applications in various therapeutic contexts:

  • Liver Diseases:
    • Given its ability to induce apoptosis in hepatocytes, GCDCA-d5 may be explored as a therapeutic agent in conditions characterized by excessive cell proliferation or survival, such as certain liver cancers.
  • Bacterial Infections:
    • Bile acids have been implicated in modulating gut microbiota and may play a role in inhibiting the growth of pathogenic bacteria like C. difficile through their effects on spore germination .

Q & A

Basic: How is the purity and structural integrity of Glycochenodeoxycholic Acid-d5 3-Sulfate Disodium Salt characterized in research settings?

Methodological Answer:
Purity and structural validation typically employ high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry detection, ensuring ≥98% chemical and isotopic purity . Nuclear magnetic resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C, and 2^2H NMR) confirms deuterium incorporation at specific positions (e.g., 2,2,4,4-d4 labeling) and sulfate conjugation . Quantitative analysis of sodium content can be performed via inductively coupled plasma mass spectrometry (ICP-MS) to verify disodium salt stoichiometry .

Advanced: What experimental strategies are used to investigate the compound's role in bile acid signaling pathways?

Methodological Answer:

  • Receptor Binding Assays: Use fluorescence polarization or surface plasmon resonance (SPR) to study interactions with nuclear receptors (e.g., FXR, TGR5) or membrane transporters (e.g., ASBT) .
  • Cell-Based Models: Primary hepatocytes or intestinal organoids are treated with the compound to assess gene expression (e.g., CYP7A1, BSEP) via qPCR or RNA-seq .
  • Calcium Signaling: Fluorometric assays (e.g., Fura-2 AM) quantify intracellular Ca2+^{2+} flux, as sulfated bile acids can modulate ion channels .

Basic: What are the solubility and stability considerations for this compound in experimental protocols?

Methodological Answer:
The disodium salt form enhances water solubility (>10 mg/mL in aqueous buffers at neutral pH) . Stability tests under varying temperatures (-20°C long-term storage recommended) and pH (avoid extremes <3 or >9) are critical to prevent desulfation or deuterium exchange . Lyophilized powders should be reconstituted in deuterium-depleted water for isotopic integrity .

Advanced: How can isotope tracing with the deuterated form elucidate enterohepatic circulation dynamics?

Methodological Answer:

  • In Vivo Models: Administer the deuterated compound orally or intravenously in rodents. Serial plasma, bile, and fecal samples are analyzed via LC-MS/MS to track d5d_5-labeled metabolites .
  • Kinetic Modeling: Use compartmental models to calculate enterohepatic recycling efficiency and hepatic extraction ratios based on isotope enrichment curves .
  • Microbiome Interactions: Incubate the compound with fecal microbiota in anaerobic cultures to study microbial deconjugation or sulfatase activity via isotopic ratio measurements .

Advanced: How to resolve contradictions in cytotoxicity data (e.g., hepatoprotective vs. pro-apoptotic effects)?

Methodological Answer:

  • Dose-Response Profiling: Use in vitro models (e.g., HepG2 cells) to establish a biphasic response curve, differentiating cytoprotective effects at low doses (e.g., 10–50 μM) from apoptosis at high doses (>100 μM) via caspase-3/7 assays .
  • Mechanistic Studies: Knockdown/overexpression of bile acid transporters (e.g., NTCP) or receptors (e.g., RORγt) identifies context-dependent signaling pathways .
  • Oxidative Stress Markers: Measure reactive oxygen species (ROS) generation and glutathione levels to correlate cytotoxicity with redox imbalance .

Basic: What analytical techniques confirm the sulfation and glycine conjugation sites in this compound?

Methodological Answer:

  • Tandem Mass Spectrometry (MS/MS): Collision-induced dissociation (CID) fragments the molecule to identify sulfate (-SO3_3^-) and glycine moieties via characteristic neutral losses (e.g., 80 Da for sulfate) .
  • Enzymatic Digestion: Sulfatase treatment followed by LC-MS compares pre- and post-digestion profiles to confirm sulfate group presence .

Advanced: How is this compound utilized in studying cholestatic liver disease mechanisms?

Methodological Answer:

  • Cholestasis Models: Intrahepatic cholestasis is induced in mice by administering the compound, followed by histopathology and serum bile acid profiling .
  • Canalicular Transport Studies: Polarized hepatocyte monolayers (e.g., sandwich-cultured hepatocytes) assess impaired BSEP/ MRP2 transport using radiolabeled tracers (e.g., 3^3H-taurocholate) .

Basic: What are the key differences between non-deuterated and deuterated forms in experimental design?

Methodological Answer:
The d5d_5-labeled form (deuterium at 2,2,4,4 positions) allows precise tracking of parent compound metabolism without isotopic interference in MS detection . However, researchers must account for potential kinetic isotope effects (e.g., slower hepatic clearance) in pharmacokinetic studies .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.